molecular formula C8H17Cl B087089 1-Chlorooctane CAS No. 111-85-3

1-Chlorooctane

Cat. No. B087089
CAS RN: 111-85-3
M. Wt: 148.67 g/mol
InChI Key: CNDHHGUSRIZDSL-UHFFFAOYSA-N
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Description

Introduction 1-Chlorooctane is an organic compound that exists in a liquid state at ambient temperatures and is used in various synthetic applications. Its molecular structure and properties have been extensively studied through various analytical techniques.

Synthesis Analysis Synthesis of 1-Chlorooctane and related compounds involves several chemical reactions and pathways. The preparation and reactions of chloro(η4-cycloocta-1,5-diene)(η5-cyclopentadienyl)ruthenium(II), a compound with similarities to 1-Chlorooctane, indicate versatile synthetic routes for related cyclopentadienylruthenium(II) complexes (Albers et al., 1985). Furthermore, efficient syntheses of novel eight-membered ring cyclitols starting from cycloocta-1,3-diene demonstrate the diversity of synthetic methods available for compounds structurally related to 1-Chlorooctane (Ecer & Salamci, 2014).

Molecular Structure Analysis The molecular structure of 1-Chlorooctane has been analyzed through vibrational spectroscopy. Fourier transform infrared and Raman spectra provide insights into the molecule's conformations and vibrational modes (Singh, Jaggi, & Singh, 2010).

Chemical Reactions and Properties 1-Chlorooctane undergoes various chemical reactions, leading to the formation of different compounds. For example, the chlorination of cyclooctadienes with various chlorinating agents produces isomeric mixtures of chlorocyclooctenes, demonstrating the reactivity of compounds related to 1-Chlorooctane (Uemura et al., 1976).

Physical Properties Analysis The physical properties of 1-Chlorooctane, such as its liquid state at room temperature, are important for its applications in synthesis. The compound's vibrational analysis provides further understanding of its physical characteristics (Singh, Jaggi, & Singh, 2010).

Chemical Properties Analysis The chemical properties of 1-Chlorooctane are closely tied to its molecular structure and reactivity. Studies on related compounds, such as the chlorination reactions of cyclooctadienes, shed light on the chemical behavior and potential applications of 1-Chlorooctane (Uemura et al., 1976).

Scientific Research Applications

  • Vibrational Analysis : 1-Chlorooctane is notable for its liquid state at ambient temperatures and is used in synthetic applications. Its Fourier transform infrared and Raman spectra have been studied in detail, offering insights into its molecular vibrations and potential applications in molecular spectroscopy (Singh, Jaggi, & Singh, 2010).

  • Polymer-Wrapped Carbon Nanotubes : This compound plays a role in the preparation of polymer-wrapped single-walled carbon nanotubes, indicating its utility in nanotechnology and materials science (Star et al., 2001).

  • Heat Capacities Measurement : 1-Chlorooctane's heat capacities have been measured, contributing to our understanding of its thermodynamic properties. Such data are crucial for various industrial and chemical processes (Chorążewski, Góralski, & Tkaczyk, 2005).

  • Environmental Analysis : It has been identified in environmental extracts, showcasing its relevance in environmental chemistry and pollution studies (Krock & Wilkins, 1996).

  • Volumetric Properties in Mixtures : The compound's role in understanding the volumetric properties and viscosities of various chemical mixtures has been studied, indicating its importance in solution chemistry (Matos, Trenzado, & Alcalde, 2002).

  • Aqueous Solubility and Air/Water Partition Coefficients : Its aqueous solubility and partition coefficients have been analyzed, which is vital for understanding its behavior in different phases and its environmental impact (Sarraute, Delépine, Costa Gomes, & Majer, 2004).

  • Catalysis in Chemical Reactions : 1-Chlorooctane has been used in catalytic reactions for bond cleavage of ethers, demonstrating its utility in organic synthesis and catalysis (Guo et al., 2001).

  • Microemulsion Studies : The compound is involved in the study of microemulsions, particularly in understanding phase behavior and microstructure, which is important in colloid and surface science (Deen & Pedersen, 2008).

Safety And Hazards

1-Chlorooctane is classified as a combustible liquid. It may be fatal if swallowed and enters airways. It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective equipment, and storing in a well-ventilated place .

properties

IUPAC Name

1-chlorooctane
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InChI

InChI=1S/C8H17Cl/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3
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InChI Key

CNDHHGUSRIZDSL-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCl
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Molecular Formula

C8H17Cl
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DSSTOX Substance ID

DTXSID0021543
Record name 1-Chlorooctane
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Molecular Weight

148.67 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB]
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Boiling Point

181.5 °C @ 760 MM HG
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Flash Point

70 °C, 158 °F
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Solubility

INSOL IN WATER; VERY SOL IN ALCOHOL, ETHER; SLIGHTLY SOLUBLE IN CARBON TETRACHLORIDE, SOL IN MOST ORG SOLVENTS
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Density

0.8738 @ 20 °C/4 °C
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Vapor Pressure

0.95 [mmHg], 0.95 mm Hg at 25 °C
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Product Name

1-Chlorooctane

Color/Form

COLORLESS LIQUID

CAS RN

111-85-3, 57214-71-8
Record name 1-Chlorooctane
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Melting Point

-57.8 °C
Record name 1-CHLOROOCTANE
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Synthesis routes and methods I

Procedure details

Into a reactor system in accordance with Example 1 there were pumped octyl alcohol and phosphorus trichloride in a molar ratio of 2.90 : 1. The pressure in the flow line was 30 atm. The residence time in reaction zone 1 was 3 minutes; in the preheater, 2 minutes; and, in reaction zone 2, 28 minutes. The temperature at the outlet of reaction zone 1 was 100° C. Following preheating to 150° C, an average temperature of 150° to 155° C was maintained in reaction zone 2. One obtained in the organic phase 96% octyl chloride in a yield of 98% with respect to octyl alcohol. The product contained 0.19% dioctyl ether. Space-time yield: 1.4 kg/hour, liter.
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Yield
96%
Yield
98%

Synthesis routes and methods II

Procedure details

In JP 74/034 646, for example, n-octyl alcohol is reacted with HCl gas at 130° C., with pyridine as a catalyst, to form n-octyl chloride. The product is distilled off at reduced pressure. The yield here is only 93.6%, based on the alcohol used.
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Synthesis routes and methods III

Procedure details

1 g (0.0015 mol, equivalent weight=666 gram per mole repeat unit) polymer 5 was placed into a 50 ml Schlenk and dissolved in THF anhydrous (30 ml). The Schlenk was connected to a trap with a NaOH solution (2M) for absorption of HCl and SO2. Then pyridine anhydrous 0.5 ml (0.0062 mol), and SOCl2 0.3 ml (0.0041 mol) were added dropwise at room temperature into the Schlenk. The temperature was slowly increased and maintained at 60° C. for 3 h. Excess of SOCl2 and THF were distilled off under vacuum at 50° C. for 30 minutes, the resulting crude acid chloride polymer. Then freshly distilled THF (30 ml) was added to dissolve the acylated polymer. After 30 minutes needed for complete dissolution of polymer, a solution of excess 8-chloro-1-octanol 1.05 ml (2 mol.eq, 0.0062 mol) was added dropwise to the polymer solution at room temperature under vigorous stirring, and allowed to stir for 24 h. The polymer was recovered by precipitating into distilled water. The product purification was made by dissolution in hot CH2Cl2, precipitation in ethanol and drying at 50° C. in vacuum oven to obtain Polymer 9 as a brown solid (1.39 g, yield 95%) with the following characteristics:
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polymer 5
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1.05 mL
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30 mL
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Yield
95%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Chlorooctane
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Citations

For This Compound
1,510
Citations
D Singh, N Jaggi, N Singh - Indian Journal of Physics, 2010 - Springer
The organic compound 1-chlorooctane exists in liquid state at ambient temperatures and has numerous synthetic applications. Fourier transform infrared and Raman spectra of this …
Number of citations: 4 link.springer.com
G Stridh, S Sunner - The Journal of Chemical Thermodynamics, 1975 - Elsevier
… 1-Chlorooctane (Fluka) was purified in a two step process. The first step was a rapid distillation at atmospheric pressure on a 1.70 m vacuum-jacketed all-glass column filled with helices…
Number of citations: 31 www.sciencedirect.com
YH Park, BJ Cho, CB Kim - Journal of the Korean Chemical Society, 1995 - koreascience.kr
… 15.9 NaBr" 100 4 8.1 8.4 66.6 16.8 KBr 100 4 37.8 17.3 36.8 3.4 LiSCN 80 2 17.5 82.5 - NaSCN 80 2(4) 23.0(14.0) 770(860) -- KSCN 80 2(4) 375 675(872) - “3mmols of 1-chlorooctane …
Number of citations: 0 koreascience.kr
JS Matos, JL Trenzado, R Alcalde - Fluid phase equilibria, 2002 - Elsevier
… systems in which the third component is the 1-chlorooctane. … +1-chlorooctane and methyl butanoate+1-chlorooctane. The … methyl butanoate+n-heptane+1-chlorooctane have also been …
Number of citations: 15 www.sciencedirect.com
CE Hernández, KS Coym, LE Roy… - Journal of Chemical & …, 1997 - ACS Publications
Experimental solubilities are reported for anthracene dissolved in seven binary alkane + chlorocyclohexane and seven binary alkane + 1-chlorooctane solvent mixtures at 25 C. The …
Number of citations: 5 pubs.acs.org
M Chora̧żewski, P Góralski… - Journal of Chemical & …, 2005 - ACS Publications
The heat capacities at constant pressure of 1-chloropropane, 1-chlorobutane, 1-chloropentane, 1-chlorohexane, 1-chloroheptane, 1-chlorooctane, 1-chlorodecane, and 1-…
Number of citations: 43 pubs.acs.org
YI Kim, YH Oh, KS Kim, DW Lee - Journal of the Korean Applied …, 1989 - koreascience.kr
… , the nucleophilic substitution reaction of 1-chlorooctane with sodium-cyanide was investigated … The reaction was carried out in the first order on the concentration of 1-chlorooctane and …
Number of citations: 0 koreascience.kr
J Rolińska, T Hofman - Journal of Chemical & Engineering Data, 2004 - ACS Publications
Solubilities of n-octadecane, n-nonadecane, n-eicosane, and n-tetracosane in dipropyl ether, dibutyl ether, 1-chlorobutane, and 1-chlorooctane have been measured by the synthetic …
Number of citations: 4 pubs.acs.org
S Rajanarayanan, G Archunan - Research in veterinary science, 2011 - Elsevier
… The other compound, 1-chlorooctane, identified in estrus, did not influence such sexual … The present study concludes that the following three compounds namely 1-chlorooctane, 4-…
Number of citations: 76 www.sciencedirect.com
Y Doi, C Abe - Macromolecules, 1990 - ACS Publications
… (HO), 3-hydroxy6-chlorohexanoate (HCH), and 3-hydroxy-8-chlorooctanoate (HCO) units was synthesized in Pseudomonas oleovorans by using octane and 1-chlorooctane as the …
Number of citations: 177 pubs.acs.org

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